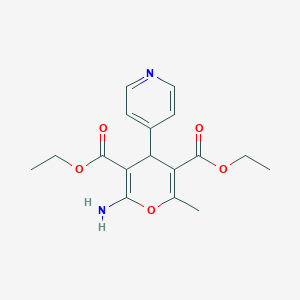

diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate

Description

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is a pyran-based heterocyclic compound featuring:

- Ethyl ester groups at positions 3 and 5.

- Amino substituent at position 2.

- Methyl group at position 6.

- 4-Pyridinyl ring at position 4.

This structural profile confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

diethyl 2-amino-6-methyl-4-pyridin-4-yl-4H-pyran-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-4-22-16(20)12-10(3)24-15(18)14(17(21)23-5-2)13(12)11-6-8-19-9-7-11/h6-9,13H,4-5,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWAQWMZRNGMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C(=O)OCC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is a complex organic compound classified as a pyran derivative. Its unique structure, featuring an amino group, a methyl group, and a pyridine moiety, positions it as a compound of significant interest in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The molecular formula for diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is , with a molecular weight of 332.35 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.35 g/mol |

| Structural Features | Pyran ring, amino group, pyridine |

Biological Activities

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate exhibits a range of biological activities including:

- Antimicrobial Activity : Studies indicate that compounds within this class can effectively inhibit the growth of various microbial strains. The presence of the pyridine and amino groups enhances their interaction with microbial targets, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary research shows that this compound may possess anticancer activity. Its structural features allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation as an anticancer drug .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which is crucial for developing drugs targeting specific biochemical pathways. The amino group can form hydrogen bonds with active sites on enzymes, while the pyridine moiety may facilitate π-π stacking interactions.

The biological efficacy of diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can engage in hydrogen bonding with target enzymes or receptors.

- π-π Stacking Interactions : The pyridine moiety enhances interactions through π-π stacking, which is vital for binding affinity and specificity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Antimicrobial Studies : Research using disk diffusion methods has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the core structure can enhance efficacy against specific pathogens .

- Anticancer Evaluations : In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines. For instance, derivatives containing similar functional groups were evaluated against various cancer cell lines and displayed varying degrees of cytotoxicity .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain structural modifications could enhance the inhibitory effects on key enzymes involved in metabolic pathways related to cancer and infection .

Scientific Research Applications

Diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate is a pyran derivative with a pyran ring substituted with an amino group, a methyl group, a pyridine moiety, and two ethyl ester groups at the 3 and 5 positions of the dicarboxylate. This structural arrangement gives it synthetic versatility and potential biological activities.

Potential Applications

- Medicinal Chemistry Due to its biological activity, diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate has potential applications in medicinal chemistry. It can act as a lead compound in the development of new pharmaceuticals for treating infections and cancer. Its unique structure may also allow for chemical modifications to enhance its efficacy or selectivity against specific biological targets.

- Biological Activities This compound exhibits a range of biological activities, with compounds in its class demonstrating promising results as enzyme inhibitors, anticancer agents, and antimicrobial agents. The pyridine and amino groups are believed to contribute significantly to these activities, improving interaction with biological targets.

- Interaction Mechanisms Studies on interaction mechanisms reveal that diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate can interact with various biomolecules. Its amino group can participate in hydrogen bonding with target enzymes or receptors, while the pyridine moiety may engage in π-π stacking interactions. These interactions are crucial for its biological efficacy and are an area of ongoing research.

Similar Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Table 1: Key Structural Differences and Similarities

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Key Observations :

- The target’s amino group increases solubility in polar solvents compared to 5a’s nitro group.

- Pyridinyl protons in the target exhibit upfield shifts compared to phenyl analogs due to ring current effects .

Q & A

Q. What are the key synthetic methodologies for preparing diethyl 2-amino-6-methyl-4-(4-pyridinyl)-4H-pyran-3,5-dicarboxylate?

The compound is synthesized via multi-step protocols, often involving the Hantzsch reaction as a foundational method. A typical approach includes:

- Condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux to form the dihydropyridine core .

- Subsequent functionalization, such as nitration or amination, to introduce the 4-pyridinyl and amino groups. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like nitro-reduction byproducts .

- Purification via column chromatography or recrystallization, monitored by TLC and validated via NMR and HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography is essential for resolving bond angles (e.g., C11–C12–N3 = 119.27°) and torsion angles (e.g., C7–N1–N2–C8 = −0.22°), confirming regioselectivity and stereochemistry .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the methyl group at δ 2.1 ppm and pyridine protons at δ 8.3–8.5 ppm. Discrepancies between experimental and computational NMR data may arise from solvent effects or dynamic averaging .

- IR spectroscopy validates ester carbonyl stretches (~1700 cm⁻¹) and amino group vibrations (~3300 cm⁻¹) .

Q. What functional groups dominate the compound’s reactivity?

- The dihydropyridine core is redox-active, prone to oxidation under acidic conditions .

- Ester groups (3,5-dicarboxylate) participate in hydrolysis or transesterification, requiring anhydrous conditions during synthesis .

- The 4-pyridinyl substituent enhances π-π stacking in crystal packing, while the amino group enables hydrogen bonding or Schiff base formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (0–5°C) during nitration reduce byproducts like over-nitrated derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in Hantzsch syntheses .

- Catalyst use : Iodobenzene diacetate accelerates one-pot syntheses under microwave irradiation, reducing reaction time from hours to minutes .

- Workflow : Real-time monitoring via HPLC ensures intermediates are quenched before degradation .

Q. How do structural modifications influence biological activity in dihydropyridine derivatives?

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro at the 4-position) enhances calcium channel blockade, as seen in analogs like azelnidipine . Conversely, bulky substituents (e.g., 4-chlorophenyl) reduce bioavailability due to steric hindrance .

- Docking studies : Pyridinyl groups improve binding affinity to L-type calcium channels, while ester groups modulate membrane permeability .

- Data contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, ion concentration) or impurity profiles .

Q. What strategies resolve contradictions between experimental and computational data?

- Dynamic NMR : Assesses rotational barriers in ester groups to explain splitting discrepancies in ¹H NMR .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate torsion angles and hydrogen-bonding networks .

- Statistical validation : Use multivariate analysis to isolate variables (e.g., solvent polarity, temperature) causing outlier results in biological assays .

Q. How is X-ray crystallography applied to analyze polymorphism or co-crystal formation?

- Polymorphism screening : Diffraction patterns (e.g., P2₁/c space group) distinguish polymorphs, with lattice parameters (a=10.2 Å, b=12.5 Å) indicating packing efficiency .

- Co-crystallization : Co-formers like succinic acid improve solubility, validated via hydrogen-bonding motifs (e.g., N–H···O=C interactions) in the crystal lattice .

- Challenges : Weak diffraction due to flexible ester groups requires low-temperature (100 K) data collection .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Lab handling : Use fume hoods to mitigate inhalation risks from nitro intermediates .

- Waste disposal : Ethyl acetate and DMF require neutralization before disposal due to environmental toxicity .

- Stability : Store at −20°C under argon to prevent oxidation of the dihydropyridine core .

Q. How are computational models integrated into mechanistic studies?

- MD simulations : Track ligand-receptor dynamics (e.g., binding to calcium channels) over 100-ns trajectories to identify key residues .

- QSAR models : Correlate substituent electronegativity with bioactivity (R² > 0.85) to prioritize synthetic targets .

- Limitations : Force field inaccuracies for nitro groups require hybrid QM/MM approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.